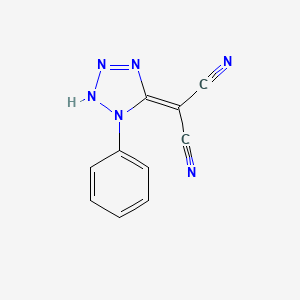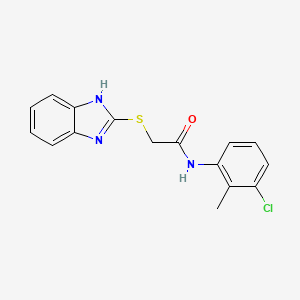
(1-phenyl-1,4-dihydro-5H-tetrazol-5-ylidene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related malononitrile derivatives typically involves multi-component reactions or cyclocondensation approaches. For instance, derivatives have been synthesized using the system of tetracyanoethylene, ammonium acetate, and a carbonyl compound, showcasing the versatility of these methods in generating complex structures (Eremkin et al., 2006). Another method involves the preparation of malononitrile derivatives from 4-iodoaniline by introducing an imidazole ring onto the amine group and replacing the halogen atom with malononitrile, highlighting the adaptability of halogenated precursors in the synthesis of such compounds (Cui Xiao-ying, 2012).
Molecular Structure Analysis
The molecular structures of these compounds have been elucidated using advanced techniques like NMR spectroscopy and X-ray crystallography. These studies provide deep insights into the electronic and spatial configurations of the molecules, which are crucial for understanding their reactivity and interactions with other molecules (Eremkin et al., 2006).
Chemical Reactions and Properties
Malononitrile derivatives participate in various chemical reactions, including cycloadditions, which have been explored for the synthesis of novel heterocyclic compounds. These reactions are facilitated by the electron-rich nature of the malononitrile moiety, which acts as a nucleophilic center, engaging in interactions with electrophilic species (Zaki, Proença, & Booth, 2003).
Physical Properties Analysis
The physical properties of (1-phenyl-1,4-dihydro-5H-tetrazol-5-ylidene)malononitrile and its derivatives, such as solubility, melting point, and crystalline structure, are influenced by the molecular arrangement and intermolecular forces present in the compound. Studies involving crystallography have shed light on the packing patterns and stability of these molecules under various conditions (Lu et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential for functionalization, are key aspects of (1-phenyl-1,4-dihydro-5H-tetrazol-5-ylidene)malononitrile derivatives. Their ability to undergo a wide range of chemical transformations makes them valuable intermediates in organic synthesis and materials science. The electronic nature of the malononitrile group, combined with the structural diversity afforded by the tetrazole moiety, opens up possibilities for creating novel compounds with designed properties (Zaki, Proença, & Booth, 2003).
Propriétés
IUPAC Name |
2-(1-phenyl-2H-tetrazol-5-ylidene)propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N6/c11-6-8(7-12)10-13-14-15-16(10)9-4-2-1-3-5-9/h1-5H,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXCEBIUSIMTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C#N)C#N)N=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S*,5R*)-3-[(2-chloro-6-fluorophenyl)acetyl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5598436.png)
![N,N-dimethyl-2-{2-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]-1H-imidazol-1-yl}ethanamine](/img/structure/B5598439.png)

![1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5598451.png)

![3-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]benzamide](/img/structure/B5598475.png)
![6-[(3-phenoxybenzyl)thio]-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one](/img/structure/B5598494.png)
![N-ethyl-2-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5598500.png)
![methyl 3-{[(2-ethyl-6-methylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5598504.png)
![3-[(4-methyl-2-pyrimidinyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5598508.png)
![3-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5598516.png)

